

2-Iodothiophenol chemical structure and bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodothiophenol**

Cat. No.: **B3069315**

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Structure and Bonding of **2-Iodothiophenol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodothiophenol (also known as 2-iodobenzenethiol) is an organosulfur-organoiodine compound of significant interest in synthetic chemistry. Its structure, featuring a benzene ring substituted with both a thiol (-SH) and an iodine atom at adjacent (ortho) positions, provides two distinct and highly useful reactive centers. This dual functionality makes it a versatile building block, particularly in the synthesis of sulfur-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.^{[1][2]} The carbon-iodine bond serves as a classical "handle" for transition metal-catalyzed cross-coupling reactions, while the thiol group offers a nucleophilic center for cyclization and the formation of thioethers.^[1] This guide provides a comprehensive overview of its chemical structure, bonding characteristics, spectroscopic signature, and synthetic utility.

Chemical Identity and Physical Properties

Accurate identification of **2-Iodothiophenol** is critical for its application in research and development. The key identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers for 2-Iodothiophenol

Identifier	Value
IUPAC Name	2-iodobenzenethiol[2][3]
CAS Number	37972-89-7[1][2][3][4]
Molecular Formula	C ₆ H ₅ IS[2][3][5]
Molecular Weight	236.08 g/mol [2][3]
Canonical SMILES	C1=CC=C(C(=C1)S)I[3]
InChI	InChI=1S/C6H5IS/c7-5-3-1-2-4-6(5)8/h1-4,8H[3]
InChIKey	QZOCQWGVJOPBDK-UHFFFAOYSA-N[1][3]

Table 2: Physical and Chemical Properties of 2-Iodothiophenol

Property	Value	Reference
Appearance	Yellow crystalline solid	[4]
Boiling Point	119.5 °C @ 11 Torr	[2][4][6]
Density (Predicted)	1.901 ± 0.06 g/cm ³	[2][4][6]
pKa (Predicted)	5.96 ± 0.43	[4]

Molecular Structure and Bonding

The molecular architecture of **2-Iodothiophenol** is defined by a planar benzene ring with ortho-substitution. The interplay between the aromatic ring, the nucleophilic thiol group, and the electrophilic carbon-iodine bond dictates its chemical behavior.

While a definitive crystal structure for **2-Iodothiophenol** is not readily available in the literature, its bond lengths and angles can be reliably estimated based on data from related structures such as thiophenol, iodobenzene, and their derivatives. The C-I bond is notably weak and polarized, making it an excellent leaving group in substitution and coupling reactions. The S-H bond is acidic, allowing for deprotonation to form a potent thiolate nucleophile.

Table 3: Predicted Bond Lengths and Angles for 2-Iodothiophenol

(Note: These values are estimates based on analogous compounds and computational models, as direct experimental crystallographic data is not available.)

Bond/Angle	Description	Predicted Value
$r(\text{C-I})$	Carbon-Iodine bond length	~2.10 Å
$r(\text{C-S})$	Carbon-Sulfur bond length	~1.77 Å
$r(\text{S-H})$	Sulfur-Hydrogen bond length	~1.34 Å
$r(\text{C:C})$	Aromatic Carbon-Carbon bond length	~1.40 Å
$\angle(\text{C-C-I})$	Benzene ring internal angle at iodine	~120°
$\angle(\text{C-C-S})$	Benzene ring internal angle at sulfur	~120°

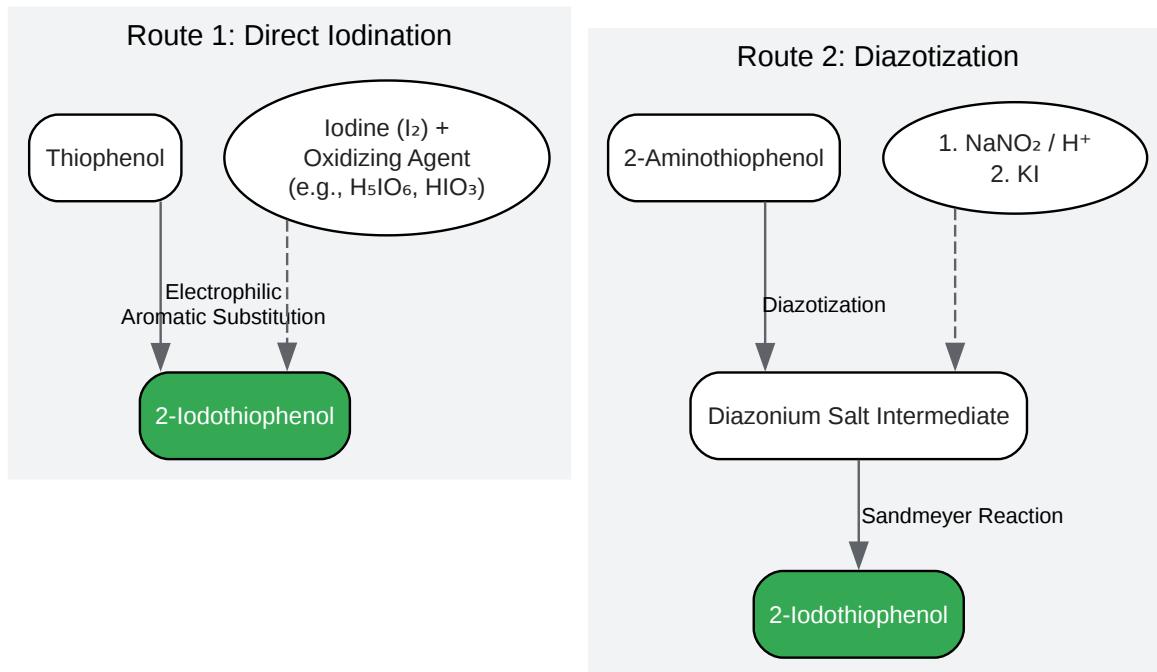
Spectroscopic Characterization

The structural features of **2-Iodothiophenol** give rise to a distinct spectroscopic fingerprint, which is essential for its identification and quality control.

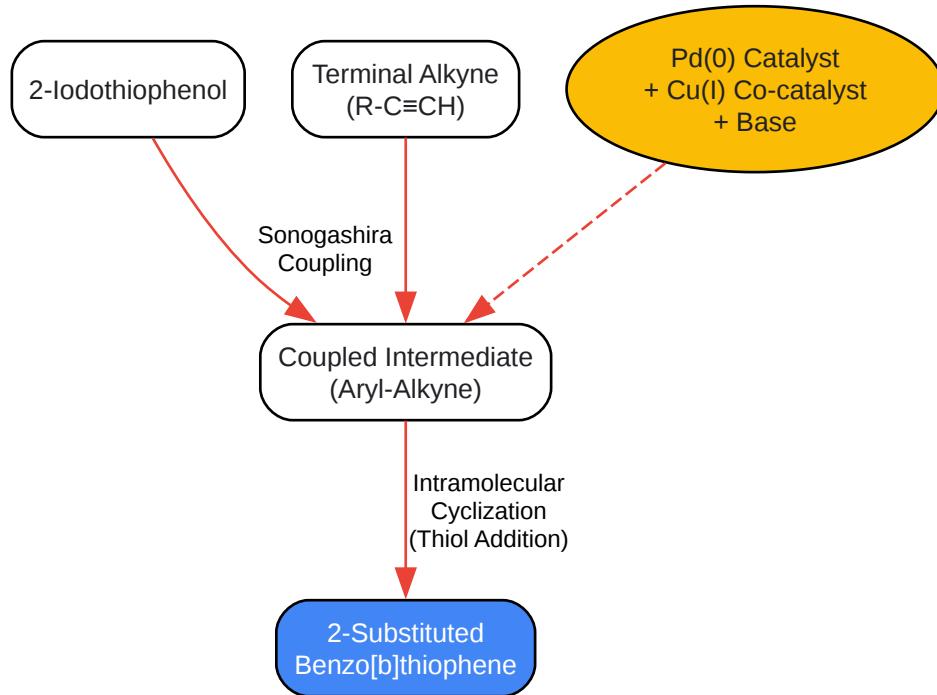
Table 4: Predicted Spectroscopic Data for 2-Iodothiophenol

Technique	Feature	Predicted Chemical Shift / Absorption Range
¹ H NMR	Thiol Proton (S-H)	3.0 - 4.0 ppm (singlet, broad)
Aromatic Protons (Ar-H)	6.8 - 7.8 ppm (multiplets)	
¹³ C NMR	Carbon-Iodine (C-I)	90 - 100 ppm
Carbon-Sulfur (C-S)	128 - 135 ppm	
Aromatic Carbons (C-H)	125 - 140 ppm	
IR Spectroscopy	S-H Stretch	2550 - 2600 cm ⁻¹ (weak)[7]
Aromatic C-H Stretch	>3000 cm ⁻¹	
Aromatic C=C Stretch	1400 - 1600 cm ⁻¹	
C-I Stretch	< 600 cm ⁻¹ [7]	
Mass Spectrometry	Molecular Ion (M ⁺)	m/z = 236
Key Fragments	m/z = 109 [M-I] ⁺ , m/z = 203 [M-SH] ⁺	

- ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (6.8-7.8 ppm) due to the four non-equivalent protons on the substituted ring. A broad singlet for the thiol proton should appear between 3.0 and 4.0 ppm; its position can be concentration-dependent and it is exchangeable with D₂O.
- ¹³C NMR: The carbon directly attached to the iodine atom (C-I) is expected to be significantly shielded by the "heavy atom effect," appearing upfield around 90-100 ppm.[8][9] The other five aromatic carbons will appear in the typical 125-140 ppm range.
- Infrared (IR) Spectroscopy: Key diagnostic peaks include a weak S-H stretch near 2550 cm⁻¹ and characteristic aromatic C=C stretching bands. The C-I stretch occurs at a very low frequency, often in the fingerprint region and below the standard measurement range of many instruments.[7]


- Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak at m/z 236.^[5] Common fragmentation patterns include the loss of an iodine radical (m/z = 109) and the loss of a thiol radical (m/z = 203).^[10]

Synthesis and Reactivity


Synthesis Workflows

2-Iodothiophenol is primarily synthesized via two established routes: the direct electrophilic iodination of thiophenol or the diazotization of 2-aminothiophenol followed by a Sandmeyer-type reaction.

Synthesis Workflow of 2-Iodothiophenol

Palladium-Catalyzed Synthesis of Benzo[b]thiophenes

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]
- 7. Human Metabolome Database: ^1H NMR Spectrum (1D, 600 MHz, D₂O, predicted) (HMDB0031370) [hmdb.ca]
- 8. ^{13}C nmr spectrum of 2-iodobutane C4H9I CH₃CHICH₂CH₃ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl iodide C13 13-C nmr carbon-13 CH₃CH₂CHICH₃ doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. ^{13}C nmr spectrum of 2-iodopropane C3H7I CH₃CHICH₃ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. scispace.com [scispace.com]
- To cite this document: BenchChem. [2-Iodothiophenol chemical structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3069315#2-iodothiophenol-chemical-structure-and-bonding>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com